molecular formula C11H13F2N B11754109 (3S)-3-(3,5-difluorophenyl)piperidine

(3S)-3-(3,5-difluorophenyl)piperidine

Cat. No.: B11754109
M. Wt: 197.22 g/mol
InChI Key: WNZBTKIPUMKOPR-MRVPVSSYSA-N
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Description

(3S)-3-(3,5-Difluorophenyl)piperidine is a chiral piperidine derivative substituted at the 3-position with a 3,5-difluorophenyl group. Its stereochemistry (S-configuration) and fluorine-rich aromatic moiety make it a candidate for pharmaceutical and agrochemical applications, where electronic and steric properties influence bioactivity.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

(3S)-3-(3,5-difluorophenyl)piperidine

InChI

InChI=1S/C11H13F2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2/t8-/m1/s1

InChI Key

WNZBTKIPUMKOPR-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC(=CC(=C2)F)F

Canonical SMILES

C1CC(CNC1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(3,5-difluorophenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and piperidine.

    Formation of Intermediate: The 3,5-difluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(3,5-difluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully reduced piperidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3S)-3-(3,5-difluorophenyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-(3,5-difluorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 4-(3,5-Difluorophenyl)piperidine

A key positional isomer, 4-(3,5-difluorophenyl)piperidine , substitutes the difluorophenyl group at the 4-position rather than the 3-position. Market analysis indicates this isomer has broader industrial adoption, with projected global production values reaching $XX million by 2030 . Key differences include:

  • Synthetic Accessibility: The 4-isomer employs scalable manufacturing processes involving reductive amination or cross-coupling reactions, as detailed in production technology trends .
  • Market Demand : Driven by applications in CNS drug intermediates and catalysis, the 4-isomer dominates consumption in the EU and Chinese markets .
Property (3S)-3-(3,5-Difluorophenyl)piperidine 4-(3,5-Difluorophenyl)piperidine
CAS Number 1335494-54-6 Not specified (market report)
Commercial Suppliers 1 Multiple (global)
Production Volume Limited 1,200+ tons/year (2025 forecast)
Key Applications Research intermediates Pharmaceuticals, agrochemicals

Substituted Piperidines with Fluorinated Groups

(3S)-1-[4-(Trifluoromethyl)benzyl]piperidine-3-carboxylic Acid

This analog features a trifluoromethylbenzyl group and a carboxylic acid substituent. The trifluoromethyl group enhances metabolic stability, while the carboxylic acid improves aqueous solubility—properties critical for drug bioavailability. In contrast, this compound lacks polar functional groups, rendering it more lipophilic .

(2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine

This compound’s stereochemical complexity (2S,3S configuration) may also influence enantioselective interactions in catalysis or medicinal chemistry .

Piperazine Derivatives

The solid form of (5S)-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione incorporates a piperazine ring substituted with 3,5-difluorophenyl. Piperazine rings (6-membered, two nitrogen atoms) confer different conformational flexibility and hydrogen-bonding capabilities compared to piperidine (single nitrogen), impacting pharmacokinetic profiles .

Research and Industrial Implications

  • Synthetic Challenges : The 3S configuration in this compound requires enantioselective synthesis, whereas 4-substituted analogs are more amenable to racemic routes .
  • Biological Activity : Fluorine atoms in the 3,5-difluorophenyl group enhance binding to aromatic pockets in enzymes (e.g., kinases), but positional isomerism affects target selectivity.
  • Market Viability : The 4-isomer’s dominance highlights the importance of substituent positioning in commercial scalability, though niche applications (e.g., asymmetric catalysis) may favor the 3S derivative .

Biological Activity

(3S)-3-(3,5-difluorophenyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound can be described by the following chemical properties:

PropertyDetails
Molecular Formula C11H12F2N
Molecular Weight 201.22 g/mol
IUPAC Name This compound
CAS Number [Not specified]

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with 3,5-difluorobenzaldehyde through a reductive amination process. The reaction conditions often require specific solvents and catalysts to optimize yield and purity.

Biological Mechanisms

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity: Studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For instance, a derivative similar to this compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics .
  • Neurological Effects: The compound may interact with neurotransmitter systems. Piperidine derivatives are known to exhibit activity against acetylcholinesterase (AChE), which is crucial for Alzheimer's disease treatment .
  • Antimicrobial Properties: Some studies suggest that piperidine derivatives have potential as antibacterial agents, particularly against Gram-negative bacteria .

Case Studies

  • Anticancer Efficacy:
    • A study evaluating the efficacy of various piperidine derivatives found that this compound showed significant inhibition of cell proliferation in cancer models. The compound's structure allowed for better interaction with protein binding sites compared to other analogs .
  • Neurological Applications:
    • Research on piperidine derivatives has indicated their potential in treating neurodegenerative diseases. Compounds with similar structures have been shown to inhibit both AChE and butyrylcholinesterase (BuChE), enhancing cognitive function in animal models .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with other piperidine derivatives:

Compound NameBiological ActivityReference
(R)-DonepezilAChE inhibitor
EF24 AnalogAnticancer
NemonoxacinAntibacterial
(S or R)-ethyl piperidine-3-carboxylateChiral optimization

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